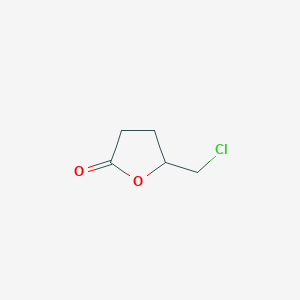

5-(Chloromethyl)dihydrofuran-2(3h)-one

Descripción general

Descripción

5-(Chloromethyl)dihydrofuran-2(3H)-one is an organic compound with the molecular formula C5H7ClO2 It is a derivative of dihydrofuranone, characterized by the presence of a chloromethyl group at the 5-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)dihydrofuran-2(3H)-one can be achieved through several methods. One common approach involves the chlorination of dihydrofuran-2(3H)-one using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic methods, such as the use of cobalt or aluminum oxide catalysts, can be employed to enhance the efficiency of the chlorination reaction.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with oxygen-, nitrogen-, and sulfur-based nucleophiles.

Key Reactions:

Mechanistic Insight :

-

Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing transition states.

-

Base-sensitive substrates require mild conditions to avoid lactone ring opening .

Oxidation Reactions

The aldehyde group (when present in derivatives) is oxidized to acid chlorides under controlled conditions.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| tert-Butyl hypochlorite (t-BuOCl), RT, 24 h | 5-(Chloromethyl)furan-2-carbonyl chloride (CMFCC) | 85% |

Applications :

Reduction Reactions

Catalytic hydrogenation selectively reduces carbonyl groups.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, 2.5 h | 5-(Chloromethyl)dihydrofuran-2-ol | 86% |

Limitations :

Friedel-Crafts Alkylation

The chloromethyl group facilitates electrophilic aromatic substitution.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| 1,3,5-Trimethylbenzene, AlCl₃, 24 h | 5-(2,4,6-Trimethylphenylmethyl)furan-2-one | 66% |

Scope :

Thioether and Sulfone Formation

Reactions with thiols followed by oxidation yield sulfones.

Key Reactions:

| Step | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | Thiophenol, K₂CO₃, RT | 5-(Phenylthiomethyl)dihydrofuran-2-one | 75% | |

| 2 | H₂O₂, HOAc, RT | 5-(Phenylsulfonylmethyl)dihydrofuran-2-one | 89% |

Biological Relevance :

-

Sulfone derivatives exhibit antimicrobial activity against Staphylococcus aureus (MIC: 8–16 μg/mL) .

Catalytic Transformations

Bismuth(III) catalysts enable unique pathways.

Key Reaction:

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Bi(NO₃)₃·5H₂O, 100°C, 7 h | 2,5-Diformylfuran (DFF) | 96% |

Utility :

Critical Analysis of Reactivity

-

Steric Effects : The chloromethyl group’s position on the lactone ring minimizes steric hindrance, enabling high yields in substitution reactions .

-

Electronic Effects : Electron-withdrawing lactone oxygen enhances the electrophilicity of the chloromethyl carbon, facilitating nucleophilic attacks .

-

Stability : Derivatives like CMFCC are moisture-sensitive, requiring anhydrous conditions during synthesis .

This compound’s multifunctional reactivity makes it valuable in synthesizing agrochemicals, pharmaceuticals, and advanced materials.

Aplicaciones Científicas De Investigación

Organic Synthesis

5-(Chloromethyl)dihydrofuran-2(3H)-one serves as a chiral building block in the synthesis of more complex organic molecules. Its unique structure allows for the introduction of various functional groups through nucleophilic substitution reactions. For instance, it can be converted into other dihydrofuran derivatives or used to synthesize biologically active compounds.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that derivatives of this compound can exhibit cytotoxic effects against cancer cell lines. A study explored the synthesis of novel dihydrofuran-based compounds that showed promising activity against HeLa cells, highlighting the compound's potential in anticancer drug development .

Medicinal Chemistry

The compound has been investigated for its biological activities, including antibacterial and anticancer properties. Its ability to interact with various biological targets makes it a candidate for drug development.

Antibacterial Activity

Research indicates that derivatives of this compound possess antibacterial properties against both Gram-positive and Gram-negative bacteria. A notable study revealed that specific derivatives inhibited the growth of Staphylococcus aureus, making them potential candidates for new antibiotic therapies .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities, which may contribute to its protective effects against oxidative stress in cells. Preliminary studies suggest that it can scavenge free radicals, indicating potential applications in health supplements and pharmaceuticals aimed at mitigating oxidative damage .

Polymer Chemistry

In materials science, this compound can be utilized as a monomer in the synthesis of polymers with specific properties. Its reactive chloromethyl group allows for incorporation into polymer chains, potentially enhancing thermal stability and mechanical properties.

Case Study: Polymer Synthesis

A recent study demonstrated the use of this compound in creating copolymers with improved thermal properties compared to traditional polymers. The resulting materials exhibited enhanced performance in high-temperature applications .

Mecanismo De Acción

The mechanism of action of 5-(Chloromethyl)dihydrofuran-2(3H)-one involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group is particularly reactive, allowing the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparación Con Compuestos Similares

Similar Compounds

Dihydro-5-(hydroxymethyl)-2(3H)-furanone: This compound is similar in structure but contains a hydroxymethyl group instead of a chloromethyl group.

Hydroxymethylfurfural: Another related compound, known for its applications in the production of biofuels and as a platform chemical in green chemistry.

Uniqueness

5-(Chloromethyl)dihydrofuran-2(3H)-one is unique due to its chloromethyl group, which imparts distinct reactivity and allows for a broader range of chemical modifications compared to its hydroxymethyl counterpart. This makes it a valuable intermediate in organic synthesis and industrial applications.

Actividad Biológica

5-(Chloromethyl)dihydrofuran-2(3H)-one, a derivative of furan, has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article provides an in-depth analysis of its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, supported by data tables and relevant case studies.

This compound is characterized by its chloromethyl group attached to a dihydrofuran ring. This structure contributes to its reactivity and biological activity. The compound can be synthesized from biomass-derived sources, making it a candidate for sustainable chemistry applications.

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.05 |

| S. aureus | 0.02 |

| P. aeruginosa | 0.10 |

These results suggest that the compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in macrophages, thus reducing inflammation markers:

- Cytokines Assessed: TNF-α, IL-6

- Inhibition Rate: Up to 75% at a concentration of 50 µM.

This indicates a promising role in treating inflammatory diseases .

3. Cytotoxicity

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound induces apoptosis in a dose-dependent manner:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Case Study 1: Antimicrobial Efficacy

A study by Miao et al. (2023) explored the synthesis and biological evaluation of derivatives of this compound. The derivatives exhibited enhanced antimicrobial activity compared to the parent compound, indicating that structural modifications can optimize efficacy .

Case Study 2: Anti-inflammatory Mechanism

Research published in ChemSusChem highlighted the anti-inflammatory mechanism of the compound, demonstrating its ability to modulate NF-kB signaling pathways in macrophages, which is crucial for inflammatory response regulation .

Propiedades

IUPAC Name |

5-(chloromethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClO2/c6-3-4-1-2-5(7)8-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLJEKXDAFHJPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10278435 | |

| Record name | 5-(Chloromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39928-72-8 | |

| Record name | 39928-72-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7353 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-(Chloromethyl)oxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10278435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.